Cas no 1197233-19-4 (1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one)

1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one is a fluorinated pyrazine derivative with notable applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate for the synthesis of bioactive compounds. Its electron-withdrawing properties also contribute to improved binding affinity in target molecules. The ketone functionality offers versatility for further derivatization, enabling the development of novel heterocyclic structures. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Its high purity and well-defined structure ensure reproducibility in synthetic pathways. Suitable for controlled reactions, it is commonly employed in small-scale research and industrial applications requiring precise fluorinated building blocks.
1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one structure
1197233-19-4 structure
Product Name:1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one
CAS No:1197233-19-4
MF:C7H5F3N2O
MW:190.122611761093
MDL:MFCD34167923
CID:5654505
PubChem ID:67969093
Update Time:2025-06-08

1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1197233-19-4
    • MHPZUERXINYOJY-UHFFFAOYSA-N
    • 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethanone
    • 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one
    • EN300-27717737
    • SCHEMBL9928616
    • Ethanone, 1-[6-(trifluoromethyl)-2-pyrazinyl]-
    • 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one
    • 1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one
    • MDL: MFCD34167923
    • Inchi: 1S/C7H5F3N2O/c1-4(13)5-2-11-3-6(12-5)7(8,9)10/h2-3H,1H3
    • InChI Key: MHPZUERXINYOJY-UHFFFAOYSA-N
    • SMILES: FC(C1C=NC=C(C(C)=O)N=1)(F)F

Computed Properties

  • Exact Mass: 190.03539727g/mol
  • Monoisotopic Mass: 190.03539727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • Density: 1.349±0.06 g/cm3(Predicted)
  • Boiling Point: 189.6±35.0 °C(Predicted)
  • pka: -1.30±0.10(Predicted)

1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one Pricemore >>

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Additional information on 1-6-(trifluoromethyl)pyrazin-2-ylethan-1-one

Recent Advances in the Study of 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one (CAS: 1197233-19-4): A Comprehensive Research Brief

The compound 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one (CAS: 1197233-19-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological activities. The trifluoromethyl group attached to the pyrazine ring enhances the compound's metabolic stability and lipophilicity, making it a promising candidate for further medicinal chemistry exploration. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its molecular structure and confirm its purity.

In vitro studies have demonstrated that derivatives of 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one exhibit notable inhibitory effects on specific enzyme targets, including kinases and proteases implicated in various disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a scaffold for developing targeted anticancer therapies.

The pharmacokinetic properties of 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one have also been investigated in preclinical models. Studies indicate that the compound demonstrates favorable absorption and distribution profiles, although further optimization may be required to improve its metabolic stability in vivo. Researchers are exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance its bioavailability and therapeutic efficacy.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and scalable routes for producing 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one. Green chemistry approaches, such as catalytic trifluoromethylation reactions, have been employed to reduce the environmental impact of its synthesis while maintaining high yields and purity. These innovations are critical for facilitating its transition from laboratory-scale production to industrial applications.

In conclusion, 1-(6-(Trifluoromethyl)pyrazin-2-yl)ethan-1-one represents a versatile and promising compound in the realm of drug discovery. Its unique chemical properties, combined with its demonstrated biological activities, position it as a valuable tool for developing new therapeutic agents. Future research should focus on expanding its structure-activity relationship studies, optimizing its pharmacokinetic profile, and exploring its potential in combination therapies. As the field progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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